L-Val-L-boroPro is classified under boronic acid derivatives, specifically as a boronic acid-containing dipeptide. Its synthesis involves the coupling of L-Valine and a boronic acid moiety, which enhances its biological activity. The compound has been studied extensively for its effects on immune cell activation and its role in inducing pyroptosis, a form of programmed cell death.
The synthesis of L-Val-L-boroPro typically begins with the protection of the amino group of L-Valine using a suitable protecting group (e.g., N-Boc). Subsequently, the protected L-Valine is coupled with a boronic acid derivative of proline. The reaction conditions often involve:
L-Val-L-boroPro has a specific molecular structure characterized by its dipeptide formation and the presence of a boronic acid group. The chemical formula is CHBNO, with a molecular weight of approximately 225.09 g/mol.
L-Val-L-boroPro primarily acts through inhibition of Dipeptidyl Peptidases (Dpp8/9). This inhibition leads to the activation of caspase-1, which is crucial for initiating pyroptosis in immune cells. The mechanism involves:
The mechanism by which L-Val-L-boroPro induces pyroptosis involves several key steps:
L-Val-L-boroPro exhibits several notable physical and chemical properties:
Relevant data includes melting point ranges typically around 150–160 °C .
L-Val-L-boroPro has various applications in scientific research:
L-Valine-L-boroproline (Val-boroPro) selectively inhibits the DPP4 activity and structural homolog (DASH) family of serine proteases, particularly dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9). This specificity arises from its structural mimicry of the transition state during peptide bond hydrolysis. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the active site, creating a stable tetrahedral intermediate that mimics the substrate’s transition state [1] [6] [10].
The high-affinity binding of Val-boroPro to DPP8 and DPP9 is governed by:
Val-boroPro exhibits distinct inhibition kinetics across DASH proteases:
Table 1: Inhibition Constants of Val-boroPro for DASH Enzymes
| Enzyme | Ki (nM) | Catalytic Efficiency (kcat/KM) |
|---|---|---|
| DPP8 | 4.0 | 1.2 × 106 M−1s−1 |
| DPP9 | 11.0 | 8.7 × 105 M−1s−1 |
| DPP4 | 26.0 | 3.5 × 105 M−1s−1 |
| FAP | 560.0 | 9.2 × 103 M−1s−1 |
Data compiled from biochemical assays using fluorogenic substrates [1] [6] [10].
Val-boroPro shows >100-fold selectivity for DPP8/9 over quiescent cell proline dipeptidase (DPP7) and fibroblast activation protein (FAP) [6] [10].
As a transition-state analog inhibitor:
High-resolution (2.8–3.3 Å) cryo-EM and X-ray structures reveal:
Upon binding:
Compared to non-boron inhibitors:
Val-boroPro disrupts DPP9-mediated repression of nucleotide-binding oligomerization domain (NOD)-like receptor family pyrin domain-containing 1 (NLRP1) and caspase activation and recruitment domain-containing protein 8 (CARD8) inflammasomes:
Table 2: Inflammasome Activation Profiles Across Species
| Species | NLRP1 Allele | Val-boroPro Sensitivity | DPP9 Binding Affinity (KD) |
|---|---|---|---|
| Human | NLRP1 | EC50 = 10 µM | 3.3 nM |
| Mouse | NLRP1B1 | EC50 = 8 µM | 4.1 nM |
| Rat | NLRP1-1 | EC50 = 12 µM | 5.6 nM |
| Human | CARD8 | EC50 = 15 µM | 4.8 nM |
Data from macrophage pyroptosis assays and surface plasmon resonance [5] [9].
This mechanism is conserved across functional NLRP1 alleles in rodents and humans but requires intact autoproteolysis and CARD domains [5] [9].
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8